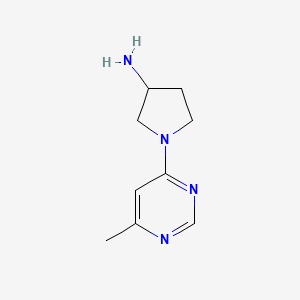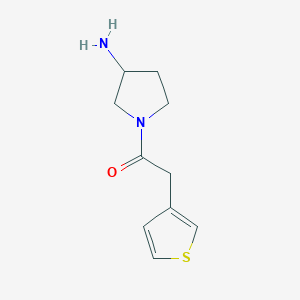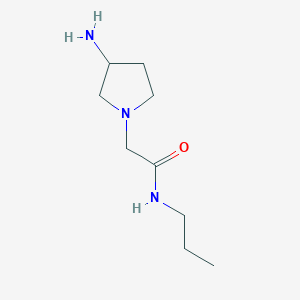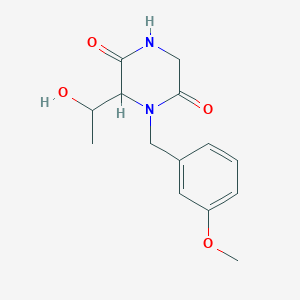
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione
描述
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione (HMP) is a novel compound with a wide range of applications in medical and scientific research. HMP is a member of the piperazine family and is a heterocyclic aromatic compound. HMP has been studied for its potential in various applications, including as an antioxidant, antifungal, antiviral, and anti-inflammatory agent. The unique structure of HMP allows it to interact with multiple targets, making it a versatile compound with potential for many applications.
科学研究应用
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential applications in medical and scientific research. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential as an antioxidant, antifungal, antiviral, and anti-inflammatory agent. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has also been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation in the body. Additionally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential to inhibit the growth of bacteria and fungi.
作用机制
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential to interact with multiple targets, including enzymes, proteins, and receptors. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to interact with enzymes involved in the production of reactive oxygen species (ROS) and to inhibit the production of ROS. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has also been shown to interact with proteins involved in the regulation of inflammation and to inhibit the production of inflammatory mediators. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to interact with receptors involved in the regulation of cell proliferation and to inhibit the proliferation of cancer cells.
生化和生理效应
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential to interact with multiple targets, including enzymes, proteins, and receptors. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to interact with enzymes involved in the production of reactive oxygen species (ROS) and to inhibit the production of ROS. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has also been shown to interact with proteins involved in the regulation of inflammation and to inhibit the production of inflammatory mediators. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to interact with receptors involved in the regulation of cell proliferation and to inhibit the proliferation of cancer cells. Additionally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to reduce inflammation in the body and to have antioxidant activity.
实验室实验的优点和局限性
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has several advantages for use in laboratory experiments. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione is a relatively stable compound and can be easily stored and handled. Additionally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione is a relatively small molecule and can be easily synthesized in the laboratory. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione is also a versatile compound and can interact with multiple targets, making it useful for a variety of applications. However, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione is not suitable for use in humans due to its potential toxicity.
未来方向
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has potential for many future applications in medical and scientific research. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione could be further studied for its potential to inhibit the growth of bacteria and fungi. Additionally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione could be studied for its potential to inhibit the growth of cancer cells and to reduce inflammation in the body. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione could also be studied for its potential to interact with proteins involved in the regulation of inflammation and to inhibit the production of inflammatory mediators. Finally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione could be studied for its potential to interact with receptors involved in the regulation of cell proliferation and to inhibit the proliferation of cancer cells.
属性
IUPAC Name |
6-(1-hydroxyethyl)-1-[(3-methoxyphenyl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9(17)13-14(19)15-7-12(18)16(13)8-10-4-3-5-11(6-10)20-2/h3-6,9,13,17H,7-8H2,1-2H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGZSNAMVKKWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NCC(=O)N1CC2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



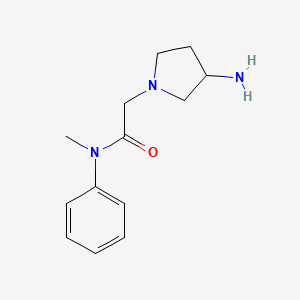
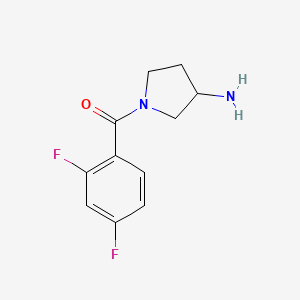
![1-[(cyclopentylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468136.png)
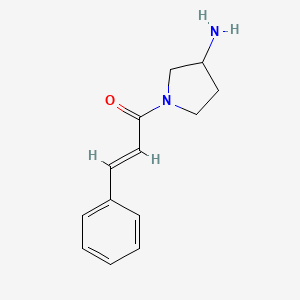
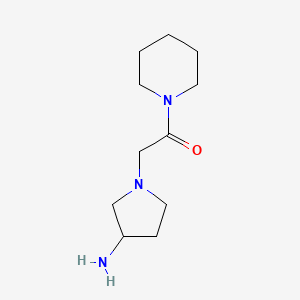

![Methyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1468145.png)
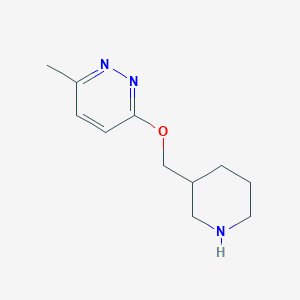
![3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1468147.png)
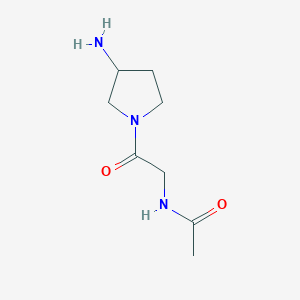
![4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid](/img/structure/B1468149.png)
